molecular formula C72H120N20O21S3 B608860 Maraciclatide CAS No. 489427-17-0

Maraciclatide

Cat. No.: B608860
CAS No.: 489427-17-0
M. Wt: 1698.0 g/mol
InChI Key: OTOMOKKNHNZSBB-CQSZQERZSA-N
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Description

Maraciclatide is a radio-labeled tracer used primarily in molecular imaging. It is particularly known for its application in imaging angiogenesis, which is the formation of new blood vessels. This process is crucial in various medical conditions, including cancer and endometriosis. This compound is labeled with technetium-99m, a widely used radioisotope in nuclear medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maraciclatide involves the incorporation of technetium-99m into a peptide structure. The peptide contains the RGD (Arg-Gly-Asp) tripeptide motif, which binds with high affinity to the αvβ3 integrin, a cell adhesion molecule . The labeling process typically involves the reduction of technetium-99m in the presence of a reducing agent, followed by its incorporation into the peptide structure under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the peptide, followed by its labeling with technetium-99m. The process requires stringent quality control measures to ensure the purity and stability of the final product. The production facilities must comply with regulatory standards for radiopharmaceuticals to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions: Maraciclatide primarily undergoes complexation reactions during its synthesis. The key reaction involves the reduction of technetium-99m and its subsequent binding to the peptide structure. This process is facilitated by the presence of the RGD motif, which ensures high-affinity binding to the target integrin .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include technetium-99m, a reducing agent (such as stannous chloride), and the RGD-containing peptide. The reaction conditions typically involve a controlled pH and temperature to ensure optimal binding and stability of the final product .

Major Products Formed: The major product formed from the synthesis of this compound is the technetium-99m-labeled peptide. This product is characterized by its high affinity for the αvβ3 integrin and its ability to image angiogenesis in various medical conditions .

Comparison with Similar Compounds

Maraciclatide is often compared to other radiotracers such as technetium-99m sestamibi. Both compounds are used in molecular imaging, but this compound offers improved uptake in certain conditions, such as breast cancer . Other similar compounds include technetium-99m tetrofosmin and fluorodeoxyglucose (FDG), which are also used in imaging applications. this compound’s high affinity for the αvβ3 integrin and its ability to image angiogenesis make it unique among these compounds .

Properties

CAS No.

489427-17-0

Molecular Formula

C72H120N20O21S3

Molecular Weight

1698.0 g/mol

IUPAC Name

2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid

InChI

InChI=1S/C72H120N20O21S3/c1-45(91-108)71(3,4)82-26-21-47(22-27-83-72(5,6)46(2)92-109)20-25-77-58(95)19-12-18-57(94)76-23-11-10-16-50-65(103)89-54-42-115-116-43-55(90-67(105)52(37-62(99)100)85-59(96)38-81-63(101)49(86-68(54)106)17-13-24-80-70(74)75)69(107)87-51(36-48-14-8-7-9-15-48)66(104)88-53(41-114-44-61(98)84-50)64(102)79-29-31-111-33-35-112-34-32-110-30-28-78-60(97)40-113-39-56(73)93/h7-9,14-15,47,49-55,82-83,108-109H,10-13,16-44H2,1-6H3,(H2,73,93)(H,76,94)(H,77,95)(H,78,97)(H,79,102)(H,81,101)(H,84,98)(H,85,96)(H,86,106)(H,87,107)(H,88,104)(H,89,103)(H,90,105)(H,99,100)(H4,74,75,80)/t47?,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI Key

OTOMOKKNHNZSBB-CQSZQERZSA-N

Isomeric SMILES

CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCC[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C

SMILES

C/C(C(C)(NCCC(CCNC(C)(/C(C)=N/O)C)CCNC(CCCC(NCCCC[C@H]1C(N[C@H]2CSSC[C@H](NC([C@H](CC(O)=O)NC(CNC([C@H](CCCNC(N)=N)NC2=O)=O)=O)=O)C(N[C@@H](Cc3ccccc3)C(N[C@H](C(NCCOCCOCCOCCNC(COCC(N)=O)=O)=O)CSCC(N1)=O)=O)=O)=O)=O)=O)C)=N\O

Canonical SMILES

CC(=NO)C(C)(C)NCCC(CCNC(=O)CCCC(=O)NCCCCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSCC(=O)N1)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)CCNC(C)(C)C(=NO)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maraciclatide;  NC 100692;  NC-100692;  NC100692; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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